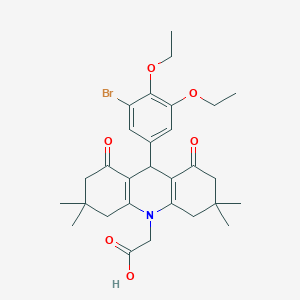![molecular formula C23H17BrN2O5 B302048 Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302048.png)
Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate, also known as MBNC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate is not fully understood, but it is believed to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It may also inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of various signaling pathways involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, its high toxicity and limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the exploration of its potential applications in other areas of scientific research, such as materials science and nanotechnology.
In conclusion, Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate is a promising chemical compound that has shown significant potential for use in various scientific research applications. Its potent anticancer activity and range of biochemical and physiological effects make it a valuable tool for studying cancer biology and developing new cancer therapies. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other areas of scientific research.
Synthesis Methods
Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate is synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitrophenol with 2-naphthoic acid to form 2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazono]phenol. This intermediate compound is then reacted with methyl chloroacetate to produce Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate.
Scientific Research Applications
Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate has been studied extensively for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. It has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
Product Name |
Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate |
|---|---|
Molecular Formula |
C23H17BrN2O5 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
methyl 2-[4-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-bromophenoxy]acetate |
InChI |
InChI=1S/C23H17BrN2O5/c1-29-22(27)13-30-20-8-6-14(10-18(20)24)12-25-26-23(28)21-11-17-16-5-3-2-4-15(16)7-9-19(17)31-21/h2-12H,13H2,1H3,(H,26,28)/b25-12+ |
InChI Key |
FFLHBEKGEIXWLZ-BRJLIKDPSA-N |
Isomeric SMILES |
COC(=O)COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
SMILES |
COC(=O)COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301965.png)

![(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301968.png)
![[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301969.png)

![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![[9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301973.png)
![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)



![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)